

# Comparative Analysis of Evaporation Rates: n-Propanol vs. Isopropanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Propanol*

Cat. No.: *B129219*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative evaporation rates of **n-propanol** and **isopropanol**, supported by physical property data and experimental methodologies.

The rate of evaporation is a critical parameter in various scientific and industrial applications, including solvent-based manufacturing, formulation development, and cleaning processes. Understanding the differential evaporation behavior of structural isomers such as **n-propanol** (propan-1-ol) and **isopropanol** (propan-2-ol) is essential for process optimization and product performance. This guide provides a detailed comparison of their evaporation rates, supported by key physical property data and a description of the experimental protocol used for such determinations.

## Quantitative Data Summary

The evaporation rate of a liquid is intrinsically linked to its physical properties, primarily its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure generally lead to a faster evaporation rate. The following table summarizes the key physical properties of **n-propanol** and **isopropanol**.

| Property                      | n-Propanol                      | Isopropanol                     |
|-------------------------------|---------------------------------|---------------------------------|
| Molecular Formula             | C <sub>3</sub> H <sub>8</sub> O | C <sub>3</sub> H <sub>8</sub> O |
| Molecular Weight ( g/mol )    | 60.1                            | 60.1                            |
| Boiling Point (°C)            | 97.2[1][2][3]                   | 82.6[4][5]                      |
| Vapor Pressure (kPa at 20°C)  | 1.99[1]                         | 4.4[5]                          |
| Density (g/mL at 20°C)        | 0.803[1][2]                     | 0.786[4]                        |
| Flash Point (°C)              | 22[1]                           | 12[5][6]                        |
| Evaporation Rate (n-BuAc = 1) | 1.3[7]                          | 1.5[6]                          |

As the data indicates, **isopropanol** has a lower boiling point and a higher vapor pressure compared to **n-propanol**.<sup>[1][4][5]</sup> This suggests that **isopropanol** will evaporate more quickly than **n-propanol**. The experimentally determined evaporation rates, relative to n-butyl acetate, confirm this, with **isopropanol** having a higher relative evaporation rate.<sup>[6][7]</sup>

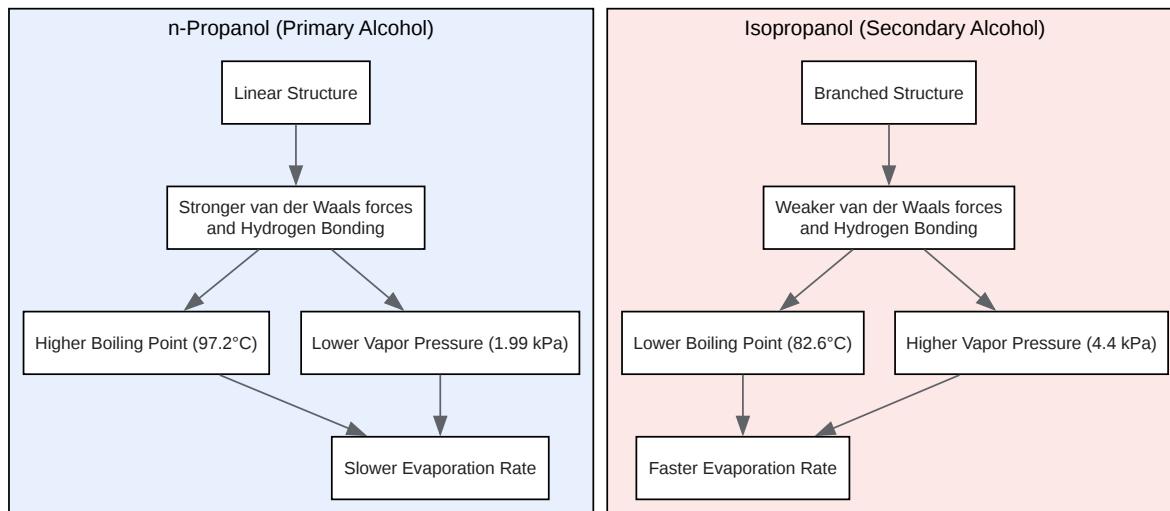
## Experimental Protocol: Determination of Evaporation Rate

The evaporation rates of volatile liquids like **n-propanol** and **isopropanol** can be determined by measuring the temperature change of a small sample over time as it evaporates. This method is based on the principle that evaporation is an endothermic process, meaning it absorbs heat from its surroundings, leading to a decrease in temperature. The magnitude of this temperature drop is related to the rate of evaporation.

Objective: To compare the evaporation rates of **n-propanol** and **isopropanol** by measuring the change in temperature as they evaporate.

Materials:

- **n-Propanol**
- **Isopropanol**


- Two temperature probes
- Data collection interface
- Small pieces of filter paper
- Rubber bands
- Beakers or test tubes to hold the alcohols
- Computer or data logger

**Procedure:**

- Preparation: Wrap the tip of each temperature probe with a small piece of filter paper and secure it with a rubber band. The filter paper helps to hold a consistent amount of the liquid for evaporation.
- Initial Temperature: Place one probe into a beaker containing **n-propanol** and the other into a beaker with **isopropanol**. Allow the probes to reach thermal equilibrium with the liquids.
- Data Collection: Begin recording the temperature from both probes.
- Evaporation: After a short period of stable temperature reading, simultaneously remove both probes from the liquids and suspend them in the air, ensuring they are not in a direct draft.
- Monitoring: Continue to record the temperature as the alcohols evaporate from the filter paper. The temperature will decrease as the evaporation proceeds.
- Data Analysis: The data collection is stopped once the temperature starts to rise back to ambient temperature. The maximum temperature drop ( $\Delta T = T_{\text{initial}} - T_{\text{minimum}}$ ) for each alcohol is determined from the recorded data. A larger  $\Delta T$  indicates a faster rate of evaporation.

## Factors Influencing Evaporation Rate

The difference in evaporation rates between **n-propanol** and **isopropanol** can be attributed to their molecular structures and the resulting intermolecular forces.



Isopropanol evaporates faster than n-propanol.

[Click to download full resolution via product page](#)

Caption: Factors influencing the evaporation rates of **n-propanol** and **isopropanol**.

**N-propanol** is a primary alcohol with a linear structure, which allows for stronger intermolecular van der Waals forces and hydrogen bonding between its molecules. In contrast, **isopropanol** is a secondary alcohol with a branched structure. This branching hinders the close packing of the molecules, resulting in weaker van der Waals forces. These weaker intermolecular forces in **isopropanol** require less energy to overcome, leading to its lower boiling point, higher vapor pressure, and consequently, a faster rate of evaporation compared to **n-propanol**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. solventis.net [solventis.net]
- 2. adityadyechem.com [adityadyechem.com]
- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 5. y2schem.com [y2schem.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. printplanet.com [printplanet.com]
- To cite this document: BenchChem. [Comparative Analysis of Evaporation Rates: n-Propanol vs. Isopropanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129219#comparative-study-of-evaporation-rates-n-propanol-vs-isopropanol]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)